2-Nitro-4-(2,2,2-trifluoroethoxy)phenol Demonstrates Reduced Acidity Compared to its Non-Fluorinated Analog 4-Nitrophenol
The introduction of the 2,2,2-trifluoroethoxy group at the para position significantly alters the acidity of the phenol group. The predicted acid dissociation constant (pKa) for 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is 6.95±0.14 . In contrast, the non-fluorinated parent compound, 4-nitrophenol, has a well-established pKa of approximately 7.15 [1]. The difference of approximately 0.2 pKa units indicates that the target compound is slightly more acidic, an important factor when designing synthetic reactions requiring specific pH conditions or when considering the ionization state of the molecule in physiological environments.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 6.95±0.14 (Predicted) |
| Comparator Or Baseline | 4-Nitrophenol (pKa = 7.15) [1] |
| Quantified Difference | Target compound is more acidic by approximately 0.2 pKa units. |
| Conditions | Predicted pKa value (software calculation) compared to literature experimental pKa for 4-nitrophenol [1]. |
Why This Matters
Differences in pKa directly affect a molecule's ionization state, solubility, and reactivity in aqueous or biological media, which is critical for reproducible synthesis and accurate biological assay interpretation.
- [1] PubChem. (n.d.). 4-Nitrophenol (Compound Summary). View Source
